1-Undecanol, propionate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 23548. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
undecyl propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O2/c1-3-5-6-7-8-9-10-11-12-13-16-14(15)4-2/h3-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYOMLCJPYHLLRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCOC(=O)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60969826 | |
| Record name | Undecyl propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60969826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5458-33-3 | |
| Record name | 1-Undecanol, propionate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23548 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Undecyl propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60969826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Identity and Structural Context Within Fatty Acid Esters
1-Undecanol (B7770649), propionate (B1217596), also known as undecyl propionate, is an organic compound classified as a fatty acid ester. Fatty acids are carboxylic acids with a long aliphatic chain, and their esters are formed by the reaction of a fatty acid with an alcohol. libretexts.orgymdb.ca In the case of 1-Undecanol, propionate, the ester is derived from 1-undecanol (an 11-carbon fatty alcohol) and propionic acid (a three-carbon carboxylic acid). atamanchemicals.comwikipedia.org
The structure of this compound consists of an undecyl group (a straight chain of eleven carbon atoms) attached to the oxygen atom of the propionate group. This arrangement places it within the larger family of fatty acyls. foodb.ca The chemical properties of this compound are influenced by both the long hydrocarbon chain of the undecanol (B1663989) and the polar ester group.
A related compound, 10-undecen-1-ol, 1-propanoate, shares a similar structure but includes a double bond at the tenth carbon position of the undecyl chain. nih.gov
Table 1: Chemical and Physical Properties of Related Compounds
| Property | 1-Undecanol | 10-Undecen-1-ol, 1-propanoate |
|---|---|---|
| Molecular Formula | C11H24O chemicalbook.comchemeo.comwikipedia.org | C14H26O2 nih.gov |
| Molecular Weight | 172.31 g/mol chemicalbook.comchemeo.comwikipedia.org | 226.35 g/mol nih.gov |
| CAS Number | 112-42-5 chemicalbook.comchemeo.comsigmaaldrich.com | 72928-24-6 nih.gov |
| Appearance | Colorless liquid atamanchemicals.comwikipedia.org | - |
| Boiling Point | 243 °C atamanchemicals.comwikipedia.org | - |
| Melting Point | 19 °C atamanchemicals.comwikipedia.org | - |
| Solubility in Water | Insoluble atamanchemicals.comwikipedia.org | - |
Historical Context of Fatty Acid Propionate Esters in Chemical Science
The study of fatty acids dates back to 1813 with the work of Michel Eugène Chevreul, who first isolated and described these "acid fats". wikipedia.orgnih.gov The process of saponification, the hydrolysis of fats into fatty acids and glycerol, was a key development in early lipid chemistry. nih.govgerli.com The subsequent development of techniques like fractional distillation in the late 19th and early 20th centuries allowed for the separation and analysis of fatty acids and their esters. gerli.com
Esterification, the process of forming esters from an alcohol and a carboxylic acid, has long been a fundamental reaction in organic chemistry. google.com Fatty acid esters, including propionates, gained industrial significance over time. For instance, the transesterification of vegetable oils to produce fatty acid methyl esters became a cornerstone of the biodiesel industry. ifpenergiesnouvelles.fr In the cosmetics and fragrance industries, various fatty acid esters have been developed for their emollient, emulsifying, and aromatic properties. google.com While the broader history of fatty acid esters is well-documented, the specific historical trajectory of 1-Undecanol (B7770649), propionate (B1217596) within this context is less distinct, likely being one of many esters synthesized and characterized as part of the broader exploration of this chemical class.
Current Research Landscape and Significance of 1 Undecanol, Propionate
Current research on 1-Undecanol (B7770649), propionate (B1217596) and related fatty acid propionate esters appears to be focused on their roles as volatile organic compounds (VOCs) and their potential applications in various fields. VOCs are chemical compounds that easily evaporate into the air and are involved in chemical signaling between organisms. mdpi.comusp.brfrontiersin.orgresearchgate.net
One area of investigation is their use as insect attractants. For example, 2-phenethyl propionate is a known component of lures for the Japanese beetle. cornell.edu While direct research on 1-Undecanol, propionate as an insect attractant is not prominent in the search results, its structural similarity to other active compounds suggests potential in this area.
Furthermore, fatty acid esters are widely used as flavoring and fragrance agents. nih.govperflavory.com The sensory properties of these esters are determined by the specific alcohol and carboxylic acid components. 1-Undecanol itself has a floral, citrus-like odor and is used in the fragrance industry. atamanchemicals.comwikipedia.org It is plausible that the propionate ester of 1-undecanol could also possess unique aromatic qualities, making it a candidate for research and development in the flavor and fragrance sector.
Interdisciplinary Research Avenues for 1 Undecanol, Propionate
Catalytic Esterification Routes
Catalytic esterification stands as a fundamental process for the production of this compound. This involves the reaction of 1-undecanol with propionic acid in the presence of a catalyst to accelerate the formation of the ester and water. The choice of catalyst is crucial and can be broadly categorized into homogeneous and heterogeneous systems, each with distinct advantages and research findings.
Homogeneous Acid Catalysis in Esterification of 1-Undecanol and Propionic Acid
Homogeneous acid catalysts, such as sulfuric acid and p-toluenesulfonic acid, are traditionally used for esterification due to their high catalytic activity. psu.eduworktribe.comceon.rssavemyexams.com These catalysts are in the same phase as the reactants, typically a liquid phase, which allows for excellent contact and high reaction rates. savemyexams.com
Research on the esterification of propanoic acid with various alcohols has demonstrated the effectiveness of homogeneous catalysts like sulfuric acid. ceon.rsresearchgate.net Studies have shown that increasing the molar ratio of alcohol to acid and the catalyst concentration can significantly increase the reaction rate and yield of the resulting ester. ceon.rsresearchgate.net For instance, in the esterification of propanoic acid with 1-propanol, a maximum yield of 96.9% was achieved at 65°C with a specific molar ratio of reactants and catalyst. ceon.rsresearchgate.net The reactivity of the alcohol also plays a role, with primary alcohols generally showing higher reactivity than secondary alcohols. ceon.rsresearchgate.net
However, a significant drawback of homogeneous catalysis is the difficulty in separating the catalyst from the product mixture, which can lead to corrosion, and environmental concerns due to the generation of acidic waste. wgtn.ac.nzrsc.org
Heterogeneous Solid Acid Catalysis for Esterification Enhancement
To overcome the limitations of homogeneous catalysts, significant research has focused on the development of heterogeneous solid acid catalysts. wgtn.ac.nzrsc.orgmdpi.com These catalysts are in a different phase from the reactants, typically a solid catalyst in a liquid reaction mixture, which simplifies their separation and allows for their reuse, making the process more environmentally benign and cost-effective. rsc.orgmdpi.com
Polymeric ion-exchange resins, such as Amberlyst-15, are widely studied solid acid catalysts for esterification reactions. ije.irscispace.comresearchgate.netripublication.comwikipedia.org These are porous polymer beads with acidic functional groups, like sulfonic acid groups, that provide the catalytic sites. wikipedia.org
The effectiveness of these resins depends on factors like their porous structure (macroporous or microporous), the degree of crosslinking (divinylbenzene content), and the reaction conditions. scispace.com For example, in the esterification of propionic acid with n-amyl alcohol, Amberlyst-15, a macroporous resin, was found to be a highly effective catalyst. scispace.comripublication.com The reaction rate has been observed to increase with higher catalyst concentration and temperature. scispace.comripublication.com Kinetic studies often model these reactions as pseudo-homogeneous, where the reaction is assumed to occur within the swollen polymer matrix. ije.ir
Table 1: Comparison of Ion-Exchange Resins in the Esterification of Propionic Acid with n-Amyl Alcohol scispace.comripublication.com
| Catalyst | Type | Commercial Form | Dried Form Activity |
| Amberlyst-15 | Macroporous | Most effective | Less effective |
| Dowex 50 W | Microporous | - | - |
| Amberlite IR-120 | Microporous | - | - |
This table is based on findings from studies on similar esterification reactions and provides a general comparison.
Zeolites are crystalline aluminosilicates with well-defined microporous structures and strong acidic sites, making them attractive catalysts for various organic reactions, including esterification. wgtn.ac.nzmdpi.comresearchgate.net Their shape-selective properties can influence the product distribution. mdpi.com The acidity and pore structure of zeolites, such as H-ZSM-5 and H-MOR, are crucial for their catalytic performance in esterification. mdpi.com
Table 2: Research on Zeolite-Catalyzed Esterification mdpi.com
| Zeolite Catalyst | Reactants | Key Finding |
| H-ZSM-5, H-MOR | Oleic acid in soybean oil | Oleic acid conversion to biodiesel was around 80% with sufficient acid sites. |
| β-zeolite | Triolein and methanol | Efficient conversion to biodiesel under microwave irradiation. |
This table summarizes findings from research on esterification reactions relevant to the synthesis of long-chain esters.
Carbon-based solid acid catalysts, prepared by sulfonating carbonaceous materials, have emerged as a promising class of catalysts for esterification. ajgreenchem.comacs.orgajgreenchem.commdpi.com These materials can be derived from various sources, including biomass, and possess high stability and a large number of sulfonic acid groups. acs.orgajgreenchem.com
Studies have shown that SO3H-carbon catalysts can effectively catalyze the esterification of long-chain fatty acids and alcohols with excellent yields (>95%) under solvent-free conditions. ajgreenchem.comajgreenchem.com The catalytic activity is influenced by the reaction temperature, time, and catalyst loading. ajgreenchem.com These catalysts are also reusable, maintaining their activity over several cycles. ajgreenchem.com
Table 3: Performance of a SO3H-Carbon Catalyst in Wax Ester Synthesis ajgreenchem.comajgreenchem.com
| Parameter | Condition | Result |
| Catalyst Amount | 20 wt. % | 97% yield |
| Temperature | 90 °C | Optimal for high conversion |
| Reusability | Up to 5 cycles | No significant loss of activity |
This table is based on data from the synthesis of long-chain wax esters, which is analogous to the synthesis of this compound.
Enzymatic Synthesis of this compound
Enzymatic synthesis, particularly using lipases, offers a green and highly selective alternative for ester production. nih.govmdpi.commdpi.com Lipases can catalyze esterification under mild reaction conditions, which reduces energy consumption and the formation of by-products. mdpi.com
Lipase-Mediated Esterification Mechanisms
The enzymatic synthesis of esters such as this compound is predominantly catalyzed by lipases. The catalytic mechanism is analogous to that of serine proteases and hinges on the enzyme's active site. ntnu.no A key feature of this site is a catalytic triad, typically composed of serine, histidine, and aspartate residues.
The reaction initiates when the hydroxyl group of the serine residue at the active site (E-OH) attacks the carbonyl carbon of the carboxylic acid (propionic acid). nih.gov This nucleophilic attack results in the formation of a tetrahedral intermediate, which then collapses to release a water molecule and form a covalent acyl-enzyme complex. nih.gov In the subsequent step, the alcohol (1-undecanol) acts as a nucleophile, attacking the carbonyl carbon of this acyl-enzyme intermediate. This leads to the formation of a second tetrahedral intermediate. Finally, this intermediate breaks down, releasing the ester product (this compound) and regenerating the free enzyme, which is then ready to catalyze another reaction cycle. nih.gov
Optimization of Biocatalytic Systems for Ester Production
The efficiency of lipase-catalyzed ester production is highly dependent on the optimization of various reaction parameters. europa.eu Key variables that are typically investigated to maximize conversion yield and reaction rate include temperature, pH, enzyme concentration, the molar ratio of substrates (alcohol to acid), agitation speed, and water content. europa.eumdpi.comnih.gov
Immobilization of lipases is a common strategy to enhance their stability, activity, and facilitate recovery and reuse over multiple production cycles. europa.eumdpi.com For instance, studies on immobilized Rhizopus oryzae lipase (B570770) for flavor ester synthesis showed it retained over 95% of its relative activity for five to six cycles. nih.gov The optimization of reaction conditions for immobilized enzymes can lead to significant improvements in yield. For example, a five-fold increase in yield and a four-fold increase in selectivity were achieved through careful adjustment of parameters like water content, substrate concentration, and enzyme load. europa.eu
Statistical methods such as factorial design and response surface methodology (RSM) are powerful tools for optimizing these multi-variable systems. rsc.orgrsc.org These approaches allow for the systematic study of the effects of different factors and their interactions. For example, in the synthesis of cinnamyl propionate, a factorial design considering acid excess, temperature, vacuum, and time was used to significantly increase conversion. rsc.org Similarly, a central composite rotatable design (CCRD) has been effectively used to optimize parameters for producing other esters, achieving high conversion rates under the identified optimal conditions of temperature, substrate molar ratio, and biocatalyst concentration. mdpi.com
Table 1: Key Parameters for Optimization in Biocatalytic Ester Production
| Parameter | General Optimal Range/Observation | Rationale & Impact |
|---|---|---|
| Temperature | 30-70 °C | Affects reaction rate and enzyme stability. Optimal temperature balances catalytic activity with the risk of thermal denaturation. mdpi.comnih.gov |
| Substrate Molar Ratio | Often equimolar or slight excess of one substrate | In thermodynamically controlled reactions, an excess of one substrate can shift the equilibrium towards product formation. mdpi.comresearchgate.net |
| Enzyme Concentration | 5-20% (w/w) | Higher concentration generally increases the reaction rate, but can lead to mass transfer limitations or agglomeration. mdpi.comnih.gov |
| Water Content/Activity | Low (e.g., <0.2%) | Water is a product of esterification; its removal shifts the equilibrium. However, a minimal amount of water is essential for maintaining lipase's active conformation. nih.govresearchgate.net |
| Agitation Speed | 150-300 rpm | Reduces external mass transfer limitations by ensuring proper mixing of substrates and the biocatalyst. nih.govrsc.org |
Sustainable Production Strategies and Green Chemistry Integration
Modern synthesis strategies for esters increasingly focus on sustainability and the principles of Green Chemistry. This involves developing processes that are not only economically viable but also minimize environmental impact through the use of safer solvents, renewable resources, and energy-efficient technologies.
Development of Solvent-Free Esterification Processes
A significant advancement in green ester production is the development of solvent-free systems (SFS). mdpi.comresearchgate.net These processes use the reactants themselves as the reaction medium, eliminating the need for potentially harmful and costly organic solvents. nih.govmdpi.com This approach offers numerous advantages, including reduced environmental impact, simplified product purification, lower reactor volume, and decreased costs associated with solvent purchase and disposal. researchgate.netresearchgate.net
The adoption of biocatalysis with immobilized lipases in SFS is particularly attractive for creating greener ester production methods. mdpi.com However, optimizing these systems presents unique challenges because the molar ratio of the substrates directly defines the properties of the reaction medium, such as polarity and water activity, which in turn affects the enzyme's performance. mdpi.comresearchgate.net Therefore, the molar ratio and the biocatalyst loading are critical parameters that must be carefully optimized. mdpi.com In the solvent-free synthesis of flavor esters like methyl butyrate and octyl acetate, variables such as molarity of the alcohol, reaction time, temperature, and enzyme amount were precisely controlled to achieve high molar conversions of 70.42% and 92.35%, respectively. nih.gov
Utilization of Renewable Feedstocks and Biomass Derivatives for Precursors
A cornerstone of green chemistry is the use of renewable raw materials instead of finite petrochemicals. tudelft.nlgreenchemistry-toolkit.org For the synthesis of this compound, this involves sourcing both the alcohol (1-undecanol) and the carboxylic acid (propionic acid) from biomass.
Long-chain alcohols like 1-undecanol can be produced from the upgradation of natural oils and fats, which are abundant renewable resources. rsc.org These triglycerides can be converted into fatty acids and subsequently reduced to fatty alcohols. rsc.org Similarly, propionic acid is a platform chemical that can be derived from biomass. researchgate.net It is formed, for example, during the fast pyrolysis of biomass and can also be produced through the fermentation of biomass-derived sugars or other organic substrates. researchgate.netasm.org The ability to produce these precursor molecules from various waste streams and non-food biomass, such as lignocellulose, is a key area of research in developing sustainable biorefineries. greenchemistry-toolkit.orgkaust.edu.sa
Table 2: Potential Renewable Feedstocks for Precursors of this compound
| Precursor | Potential Renewable Source | Processing Pathway |
|---|---|---|
| 1-Undecanol | Vegetable Oils (e.g., Sunflower Oil), Animal Fats | Transesterification/Hydrolysis to fatty acids, followed by reduction. rsc.orgrug.nl |
| Lignocellulosic Biomass | Gasification to syngas followed by Fischer-Tropsch synthesis; or pyrolysis and hydrodeoxygenation. kaust.edu.sa | |
| Propionic Acid | Biomass (general) | Fast pyrolysis. researchgate.net |
Process Intensification through Reactive Separation Techniques (e.g., Reactive Distillation)
Process intensification (PI) aims to develop smaller, safer, and more energy-efficient manufacturing processes. springerprofessional.de Reactive distillation (RD) is a prime example of PI, integrating chemical reaction and distillation into a single unit. researchgate.netmanchester.ac.uk This is particularly advantageous for equilibrium-limited reactions like esterification, as the continuous removal of one or more products (e.g., water) from the reaction zone shifts the chemical equilibrium, driving the reaction towards higher conversion rates. manchester.ac.ukntnu.no The benefits include reduced capital investment, significant energy savings, and improved product selectivity. manchester.ac.uktudelft.nl
While direct examples for this compound are specific, the synthesis of analogous esters like n-propyl propionate via RD has been studied, demonstrating the feasibility of this technology. ntnu.nokuleuven.be Further intensification of RD can be achieved by coupling it with other technologies, such as pervaporation membranes to enhance water removal (Membrane-Assisted Reactive Distillation) or by using alternative energy sources like microwaves or ultrasound to improve reaction and separation rates. manchester.ac.ukresearchgate.net For instance, ultrasound can enhance the miscibility of reactants and accelerate reaction rates through the energetic effects of acoustic cavitation. springerprofessional.de
Evaluation of Process Greenness (e.g., E-factor, atom economy, energy efficiency)
To quantify the environmental performance and sustainability of a chemical process, several green chemistry metrics have been developed. jetir.org These tools are essential for comparing different synthetic routes and identifying areas for improvement.
Atom Economy (AE) , developed by Barry Trost, measures the efficiency of a reaction in converting reactant atoms into the desired product. tudelft.nlwikipedia.org It is a theoretical calculation based on the molecular weights of the reactants and the target product, assuming 100% yield. chembam.com A higher atom economy signifies less waste generated in the form of byproducts. wikipedia.org
Environmental Factor (E-factor) , introduced by Roger Sheldon, provides a more holistic view by quantifying the actual amount of waste produced per unit of product. tudelft.nlchembam.com The E-factor is calculated as the total mass of waste (including byproducts, solvent losses, and process aids) divided by the mass of the final product. greenchemistry-toolkit.org A lower E-factor indicates a greener process. For example, in an optimized enzymatic synthesis of cinnamyl butyrate, an E-factor of 4.76 was achieved, demonstrating the process's suitability under green chemistry principles. rsc.orgrsc.org
| Reaction Mass Efficiency (RME) | Mass of product / Σ Mass of reactants | 100% | Considers the yield and stoichiometry of the reaction, providing a more practical measure of efficiency than atom economy alone. jetir.org |
Emerging Synthetic Approaches
The synthesis of esters like this compound is increasingly moving towards more sustainable and efficient methodologies. Emerging synthetic approaches prioritize green chemistry principles, such as the use of biocatalysts, to improve reaction yields, reduce waste, and operate under milder conditions compared to traditional chemical methods.
One of the most significant advancements in this area is the use of enzyme-catalyzed esterification. Lipases, in particular, have been identified as highly effective biocatalysts for the synthesis of various esters, including propionates. These enzymatic methods offer a sustainable alternative to chemical processes that often require harsh conditions and generate hazardous byproducts. nih.gov
Research into the enzymatic synthesis of propionate esters has explored various parameters to optimize the reaction. For instance, in the synthesis of geranyl propionate, a related flavor and fragrance ester, the use of Candida rugosa lipase (CRL) immobilized on multi-walled carbon nanotubes (MWCNTs) has shown significant improvements over the free enzyme. nih.gov The immobilization of the enzyme provides greater stability and reusability, key factors for industrial applications. Studies have systematically investigated the influence of reaction time, temperature, and substrate molar ratios to maximize product conversion. nih.gov
Another area of advanced synthesis involves chemoenzymatic methodologies. For example, in the synthesis of a series of acyloxyalkyl derivatives, a lipase-catalyzed step was employed for the transesterification reaction. conicet.gov.ar The study highlighted the efficiency of Candida antarctica lipase B (CALB) and investigated the impact of various reaction parameters, including the enzyme source, solvent, and temperature, on the reaction yield. conicet.gov.ar Although ethyl acetate was found to be a more efficient acylating agent in this specific study, the use of ethyl propionate successfully produced propionyl derivatives, demonstrating the viability of the enzymatic approach for creating propionate esters. conicet.gov.ar
The table below summarizes findings from research on the enzymatic synthesis of propionate esters, illustrating the conditions and outcomes of these emerging approaches.
| Enzyme | Substrates | Support/Solvent | Temperature (°C) | Reaction Time (h) | Key Finding | Reference |
|---|---|---|---|---|---|---|
| Candida rugosa Lipase (CRL) | Geraniol, Propionic acid | Immobilized on MWCNTs / Heptane | 55 | 6 | Achieved a 2-fold improvement in conversion percentage compared to free CRL. | nih.gov |
| Candida antarctica Lipase B (CALB) | Pyridinyloxyalkanol, Ethyl propionate | Not specified | 30 | Not specified | Successfully synthesized a propionyl derivative, though with lower yield (60%) compared to the acetyl derivative. | conicet.gov.ar |
Furthermore, innovative strategies such as fluorous mixture synthesis have been applied to produce complex ester libraries. This technique was used for the total synthesis of all 16 stereoisomers of the pine sawfly sex pheromone, which is a propanoate ester of 3,7,11-trimethylundecanol. pnas.org This approach involves tagging substrates with fluorous groups, allowing them to be mixed and reacted together. The tagged products are then separated before the tags are removed, streamlining the synthesis of multiple related compounds. pnas.org While applied to a more complex alcohol, this methodology represents an advanced strategy for efficiently creating libraries of ester compounds.
These emerging synthetic routes, particularly those employing biocatalysis, represent the forefront of ester production, offering greener, more efficient, and highly selective methods for synthesizing compounds like this compound.
Elucidation of Esterification Reaction Mechanisms
CH₃CH₂COOH (Propionic Acid) + CH₃(CH₂)₁₀OH (1-Undecanol) ⇌ CH₃CH₂COO(CH₂)₁₀CH₃ (this compound) + H₂O (Water)
The synthesis of this compound proceeds via a nucleophilic acyl substitution mechanism. masterorganicchemistry.comlscollege.ac.in This multi-step pathway, often catalyzed by a strong acid such as sulfuric acid (H₂SO₄) or tosic acid (TsOH), involves the addition of a nucleophile (1-undecanol) to the carbonyl carbon of the acyl group (propionic acid), followed by the elimination of a leaving group (water). libretexts.orgmasterorganicchemistry.com
The detailed steps under acidic conditions are:
Protonation of the Carbonyl Group : The acid catalyst protonates the carbonyl oxygen of propionic acid. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. lscollege.ac.inmasterorganicchemistry.com
Nucleophilic Attack : The lone pair of electrons on the oxygen atom of 1-undecanol (the nucleophile) attacks the now highly electrophilic carbonyl carbon of the protonated propionic acid. lscollege.ac.in This leads to the formation of a new carbon-oxygen bond.
Formation of the Tetrahedral Intermediate : This attack results in a tetrahedral intermediate, where the former carbonyl carbon is now bonded to three oxygen atoms. masterorganicchemistry.comlscollege.ac.in
Proton Transfer : A proton is transferred from the newly added hydroxyl group (from the alcohol) to one of the original hydroxyl groups of the carboxylic acid, converting it into a good leaving group (H₂O). masterorganicchemistry.com
Elimination of Water : The tetrahedral intermediate collapses, reforming the carbonyl double bond. This process is accompanied by the elimination of a water molecule. libretexts.orgmasterorganicchemistry.com
Deprotonation : The resulting protonated ester is deprotonated (often by the conjugate base of the catalyst or another alcohol molecule) to yield the final product, this compound, and regenerate the acid catalyst. lscollege.ac.in
The central and most critical reaction intermediate in the nucleophilic acyl substitution pathway is the tetrahedral intermediate . masterorganicchemistry.com
Structure : In the synthesis of this compound, this intermediate has a central carbon atom bonded to the ethyl group of the original propionic acid, a hydroxyl group, another hydroxyl group that will ultimately be eliminated as water, and the undecyloxy group (-O-(CH₂)₁₀CH₃) from 1-undecanol.
Role : The formation of this intermediate is the key addition step of the mechanism. lscollege.ac.in Its subsequent collapse and elimination of the leaving group is what defines the reaction as a substitution rather than a simple addition. The stability and fate of this intermediate dictate the reaction's progression. Under basic conditions, a tetrahedral alkoxide intermediate is formed, which then expels the leaving group. lscollege.ac.in In the acid-catalyzed Fischer esterification, the intermediate is neutral but poised for proton transfer and elimination.
Catalysts are essential for achieving a reasonable reaction rate in the esterification of 1-undecanol with propionic acid. The most common are strong Brønsted acids (e.g., H₂SO₄) and Lewis acids (e.g., tin(II) compounds). chemguide.co.ukreaxis.com
Acid Catalysis Mechanism : As detailed in section 3.1.1, the acid catalyst's primary role is to activate the carboxylic acid. lscollege.ac.in By protonating the carbonyl oxygen, it makes the carbonyl carbon significantly more electrophilic, thereby lowering the activation energy for the nucleophilic attack by the weakly nucleophilic 1-undecanol. masterorganicchemistry.comyoutube.com The catalyst is regenerated at the end of the reaction cycle, allowing a small amount to facilitate the conversion of a large quantity of reactants. lscollege.ac.in
Lewis Acid Catalysis : A Lewis acid catalyst, such as a stannous oxide (SnO), functions by coordinating to the carbonyl oxygen of the carboxylic acid. reaxis.com This coordination polarizes the C=O bond, imparting a positive charge on the carbonyl carbon and activating it for nucleophilic attack by the alcohol. The reaction proceeds through a metal-complexed tetrahedral intermediate before liberating water and the final ester, freeing the catalyst to begin a new cycle. reaxis.com
Selectivity : In the context of this specific reaction, selectivity refers to favoring the formation of the desired ester over potential side reactions. Given the reactants 1-undecanol and propionic acid, the primary potential side reaction is the etherification of 1-undecanol, especially at high temperatures with an acid catalyst. However, esterification is generally kinetically and thermodynamically favored under typical conditions. The choice of catalyst and reaction conditions (e.g., temperature) is crucial to maximize the selectivity towards this compound.
Kinetic Modeling and Parameter Determination
Kinetic studies are vital for understanding reaction rates and optimizing reactor design. While specific kinetic data for this compound is not extensively published, the behavior can be accurately inferred from studies on similar systems, such as the esterification of propionic acid with other alcohols like n-butanol. sci-hub.st
The kinetics of liquid-phase esterification can be described by several models, depending on the catalytic system.
Langmuir-Hinshelwood-Hougen-Watson (LHHW) Model : This model is more appropriate for heterogeneous catalysis, where the reaction occurs on the surface of a solid catalyst (e.g., an ion-exchange resin). etasr.comresearchgate.net The LHHW mechanism assumes that one or more reactants adsorb onto the catalyst's active sites, a surface reaction occurs, and the products then desorb from the surface. bham.ac.uk In some esterification systems, the reaction follows an Eley-Rideal mechanism (a subset of LHHW), where one reactant (e.g., propionic acid) adsorbs onto the catalyst surface and then reacts with the other reactant (e.g., 1-undecanol) from the bulk liquid phase. sci-hub.st The rate-determining step could be the surface reaction or the adsorption of a reactant. sci-hub.st Fitting experimental data to various LHHW-derived rate equations allows for the determination of the most likely mechanism and the associated kinetic and adsorption constants. conicet.gov.ar
The rate of formation of this compound is significantly affected by key operational parameters.
Influence of Stoichiometry : Esterification is an equilibrium-limited reaction. chemguide.co.uk According to Le Châtelier's principle, using an excess of one of the reactants can shift the equilibrium to favor product formation. In practice, the alcohol (1-undecanol) is often used in excess to maximize the conversion of the more valuable propionic acid. reaxis.com Studies on similar systems show that increasing the molar ratio of alcohol to acid enhances the conversion rate. jchr.org
Influence of Temperature : Increasing the reaction temperature generally increases the reaction rate. libretexts.org This is because a higher temperature provides more kinetic energy to the reactant molecules, increasing collision frequency and the proportion of collisions that have sufficient energy to overcome the activation energy barrier. libretexts.orgrdd.edu.iq However, since esterification is typically an exothermic reaction, excessively high temperatures can unfavorably shift the equilibrium position, potentially lowering the maximum achievable conversion. rdd.edu.iq Therefore, an optimal temperature exists that balances fast kinetics with favorable equilibrium.
Influence of Catalyst Concentration : The reaction rate is highly dependent on the catalyst concentration. scirp.org An increase in catalyst concentration generally leads to a higher conversion in a shorter time because more active sites are available to facilitate the reaction. jchr.orgresearchgate.net However, there is a point of diminishing returns. Beyond an optimal concentration, the rate may not increase significantly due to mass transfer limitations becoming the rate-controlling step.
The table below, based on findings from analogous esterification reactions, illustrates the typical effects of these parameters.
Table 1: Influence of Reaction Parameters on Esterification Rate and Conversion
| Parameter | Effect on Reaction Rate | Effect on Conversion | Typical Findings from Analogous Systems |
|---|---|---|---|
| Temperature | Increases rate due to higher kinetic energy. | Increases initially, but can decrease at very high temperatures due to unfavorable equilibrium for exothermic reactions. | In the esterification of propionic acid with various alcohols, increasing temperature from 50°C to 70°C significantly increased the rate constant. jchr.org |
| Stoichiometry (Molar Ratio) | Increasing the alcohol-to-acid ratio increases the forward reaction rate. | Increases conversion by shifting equilibrium towards products. | For the esterification of acetic acid, increasing the ethanol-to-acid molar ratio from 10:1 to 30:1 decreased the apparent rate constant but allowed for optimization. rdd.edu.iq |
| Catalyst Concentration | Increases rate by providing more active sites. | Increases conversion up to an optimal point; may be limited by mass transfer at high concentrations. | In a study of propionic acid esterification, increasing catalyst concentration from 1 wt% to 3 wt% increased the reaction rate constant. jchr.org |
Determination of Activation Energies and Pre-exponential Factors
The activation energy (Ea) and the pre-exponential factor (A) are crucial parameters in the Arrhenius equation, which describes the temperature dependence of a reaction rate constant (k): k = Ae-Ea/RT. The pre-exponential factor represents the frequency of correctly oriented collisions between reactant molecules, while the activation energy is the minimum energy required for a reaction to occur. scirp.orgfiveable.me
No specific experimental data for the activation energy or pre-exponential factor for the degradation reactions of this compound were found in the reviewed literature. However, the values can be estimated by analogy with similar compounds and reaction types. For hydrolysis reactions of various drug-like molecules in solution, a mean activation energy of 98.6 kJ/mol (23.6 kcal/mol) has been reported, with a range typically between 50 and 100 kJ/mol. rsc.orgresearchgate.net For the esterification of various acids, which is the reverse of hydrolysis, activation energies have been reported in the range of 30-82 kJ/mol. researchgate.net These values provide a reasonable estimate for the expected activation energy for the hydrolysis of this compound.
The pre-exponential factor is more difficult to estimate without experimental data, as it is highly dependent on the specific reaction mechanism and molecular structure. scirp.orgscielo.org.co
Table 1: Activation Energies for Hydrolysis and Esterification of Related Compounds
| Reaction | Compound/Reactants | Catalyst/Conditions | Activation Energy (Ea) [kJ/mol] | Source(s) |
|---|---|---|---|---|
| Hydrolysis | Various Drug-like Molecules | Solution | 98.6 (mean) | rsc.orgresearchgate.net |
| Esterification | Acetic Acid + Ethanol | Heteropoly Acid | 30.4 | researchgate.net |
| Esterification | Oleic Acid + Ethanol | Pseudo-homogeneous | 31.5 | researchgate.net |
| Esterification | Acetic Acid + Isobutanol | Amberlyst-15 | 81.77 | researchgate.net |
| Photodegradation | Fluorescent Whitening Agent | Sunlight in Water | 20-26 | europa.eu |
This table is provided for illustrative purposes to indicate typical activation energy ranges for similar reactions.
Degradation Reaction Mechanisms of this compound
The degradation of this compound can be expected to proceed through several pathways common to long-chain esters, including hydrolysis, oxidation, and photodegradation.
Hydrolysis Kinetics and Mechanisms
Hydrolysis is a primary degradation pathway for esters, involving the cleavage of the ester bond by water to form a carboxylic acid and an alcohol. chemrxiv.org For this compound, this would yield propionic acid and 1-undecanol. The reaction can be catalyzed by acid or base.
Mechanism: The generally accepted mechanism for both acid and base-catalyzed ester hydrolysis involves the nucleophilic attack of the ester's carbonyl carbon, leading to the formation of a tetrahedral intermediate. ias.ac.in
Acid-Catalyzed Hydrolysis: The reaction is initiated by the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic. A water molecule then attacks the carbon, forming a tetrahedral intermediate. After proton transfer, the alcohol (1-undecanol) is eliminated, and deprotonation of the resulting protonated carboxylic acid yields propionic acid and regenerates the acid catalyst.
Base-Catalyzed Hydrolysis (Saponification): A hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the alkoxide ion (undecoxide), which subsequently deprotonates the newly formed propionic acid. This final acid-base step is essentially irreversible and drives the reaction to completion.
Table 2: Alkaline Hydrolysis Rate Constants for Various Synthetic Esters
| Compound | Abbreviation | Temperature (°C) | Second-Order Rate Constant (k) [M⁻¹s⁻¹] | Source(s) |
|---|---|---|---|---|
| Butylparaben | BP | 25 | (1.11 ± 0.05) x 10⁻¹ | chemrxiv.org |
| Butyl Benzyl Phthalate | BBzP | 25 | (1.00 ± 0.02) x 10⁻¹ | chemrxiv.org |
| Bis(2-ethylhexyl) Adipate | DEHA | 25 | (2.20 ± 0.17) x 10⁻³ | chemrxiv.org |
This table presents kinetic data for other esters to provide context for the potential hydrolysis rate of this compound.
Oxidative Degradation Pathways (e.g., radical-initiated oxidation)
The oxidative degradation of esters like this compound typically proceeds via a free-radical chain mechanism, especially in the presence of initiators like heat, light, or metal ions. nih.gov This process involves initiation, propagation, and termination steps.
Plausible Mechanism:
Initiation: A radical initiator abstracts a hydrogen atom from the undecyl propionate molecule. The most likely sites for abstraction are the C-H bonds on the undecyl chain, particularly the methylene (B1212753) group adjacent to the ester oxygen (α-position), or the methylene group on the propionyl moiety, as these positions are activated. This forms a carbon-centered alkyl radical (R•).
R-H + Initiator → R• + Initiator-H
Propagation:
The alkyl radical (R•) rapidly reacts with molecular oxygen (O₂) to form a peroxyl radical (ROO•).
R• + O₂ → ROO•
The peroxyl radical can then abstract a hydrogen atom from another undecyl propionate molecule, forming a hydroperoxide (ROOH) and a new alkyl radical (R•). This creates a chain reaction.
ROO• + R-H → ROOH + R•
Termination: The chain reaction is terminated when two radicals combine to form a non-radical species.
R• + R• → R-R
ROO• + R• → ROOR
ROO• + ROO• → ROOR + O₂
The resulting hydroperoxides (ROOH) are relatively unstable and can decompose, especially in the presence of heat or metal ions, to form highly reactive alkoxyl (RO•) and hydroxyl (•OH) radicals, which can initiate new oxidation chains, leading to a complex mixture of degradation products including aldehydes, ketones, and smaller carboxylic acids.
Photochemical Degradation Studies
No specific studies on the photochemical degradation of this compound were identified. However, the general principles of photodegradation of organic compounds in the environment can be applied. Photodegradation can occur through two main pathways:
Direct Photolysis: The molecule itself absorbs light energy (photons), typically in the UV range, which elevates it to an excited state. If the energy is sufficient, this can lead to the cleavage of chemical bonds. For an ester like undecyl propionate, the C-O or C-C bonds could be susceptible to cleavage, potentially forming undecyl radicals, propionyl radicals, or other fragments. preprints.orgresearchgate.net
Indirect Photolysis: The degradation is initiated by reactive species that are themselves generated photochemically in the environment. ecetoc.org These species include hydroxyl radicals (•OH), singlet oxygen (¹O₂), and hydroperoxyl radicals (HOO•). The hydroxyl radical, in particular, is a powerful, non-selective oxidant that can initiate the oxidative degradation pathway described in section 3.3.2 by abstracting a hydrogen atom from the ester.
The relative importance of these pathways depends on the UV absorption spectrum of this compound and the environmental conditions (e.g., presence of photosensitizers like dissolved organic matter in water). researchgate.net Studies on related compounds have shown that photocatalysis can lead to the formation of undecyl radicals, which then undergo further reactions. preprints.org
Advanced Spectroscopic Characterization
Spectroscopic methods are fundamental for the elucidation of the molecular structure of this compound. High-resolution techniques provide unambiguous identification and can be adapted for quantitative measurements.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, quantitative NMR)
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of this compound. Both ¹H and ¹³C NMR provide a detailed map of the chemical environment of each atom in the molecule.
Research Findings: The ¹H NMR spectrum of this compound is characterized by specific signals corresponding to the undecyl and propionate moieties. The methylene protons adjacent to the ester oxygen (-O-CH₂ -) are expected to appear as a triplet at approximately 4.05 ppm. The quartet corresponding to the methylene protons of the propionate group (-CO-CH₂ -CH₃) typically resonates around 2.3 ppm, while the associated methyl triplet appears at about 1.1 ppm. The long alkyl chain of the undecanol portion produces a series of overlapping multiplets in the 1.2-1.6 ppm range and a terminal methyl triplet near 0.88 ppm.
Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are employed to confirm assignments. COSY reveals proton-proton coupling networks, for instance, connecting the signals of the propionate group, while HSQC correlates each proton to its directly attached carbon atom, providing definitive structural evidence. hmdb.canih.gov
Quantitative NMR (qNMR) offers a precise method for determining the concentration or purity of this compound without the need for an identical reference standard of the analyte. emerypharma.com The method relies on comparing the integral of a specific analyte signal with the integral of a known amount of an internal standard. emerypharma.com For accurate quantification, experimental parameters such as relaxation delays must be carefully optimized to ensure full signal relaxation for both the analyte and the standard. emerypharma.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| CH₃-CH₂-COO- | ~1.1 (triplet) | ~9.2 |
| CH₃-CH₂ -COO- | ~2.3 (quartet) | ~27.8 |
| -C OO- | - | ~174.6 |
| -O-CH₂- | ~4.05 (triplet) | ~64.5 |
| -O-CH₂-CH₂ - | ~1.6 (multiplet) | ~28.7 |
| -(CH₂)₈- | ~1.2-1.4 (multiplet) | ~22.7, 25.9, 29.3, 29.4, 29.6, 31.9 |
| -CH₂ -CH₃ (undecyl) | ~1.2-1.4 (multiplet) | ~22.7 |
| -CH₃ (undecyl) | ~0.88 (triplet) | ~14.1 |
Vibrational Spectroscopy (Fourier Transform Infrared, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound. mdpi.com These techniques are complementary and are used to confirm the molecular identity.
Research Findings: FTIR spectroscopy is particularly sensitive to polar functional groups. The most diagnostic absorption band for this compound is the strong carbonyl (C=O) stretching vibration of the ester group, which typically appears in the region of 1735-1750 cm⁻¹. nih.gov Other key bands include the C-O stretching vibrations of the ester linkage, found in the 1100-1300 cm⁻¹ range, and the characteristic C-H stretching vibrations of the long alkyl chain between 2850 and 3000 cm⁻¹. smolecule.commaterials.co.uk
Raman spectroscopy is highly effective for observing non-polar bonds. avantesusa.com In the Raman spectrum of this compound, the symmetric C-H stretching and C-C skeletal vibrations of the undecyl chain are prominent. squarespace.com While the C=O stretch is also visible in the Raman spectrum, it is typically weaker than in the FTIR spectrum. aps.org The combination of both techniques provides a comprehensive vibrational profile of the molecule.
Table 2: Key Vibrational Frequencies for this compound
| Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) | Intensity |
| C-H Stretch (Alkyl) | FTIR / Raman | 2850 - 3000 | Strong |
| C=O Stretch (Ester) | FTIR | 1735 - 1750 | Strong |
| C=O Stretch (Ester) | Raman | 1735 - 1750 | Medium |
| C-H Bend (Alkyl) | FTIR / Raman | 1375 - 1470 | Medium |
| C-O Stretch (Ester) | FTIR | 1100 - 1300 | Strong |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of this compound. It also reveals characteristic fragmentation patterns that aid in structural elucidation.
Research Findings: HRMS can measure the mass of the molecular ion (M⁺) with high accuracy, allowing for the unambiguous determination of the molecular formula, C₁₄H₂₈O₂. The fragmentation of this compound under electron ionization (EI) follows predictable pathways for long-chain esters. libretexts.org
The molecular ion peak at a mass-to-charge ratio (m/z) of 228 may be observed, though it can be weak in intensity. Key fragmentation includes the cleavage of bonds alpha to the carbonyl group. This leads to the formation of a stable acylium ion, [CH₃CH₂CO]⁺, at m/z 57, which is often a prominent peak. libretexts.org Another significant fragmentation pathway involves the loss of the propionate group or cleavage along the undecyl chain, resulting in a series of hydrocarbon fragments separated by 14 mass units (corresponding to CH₂ groups). whitman.edu The fragmentation pattern of the parent alcohol, 1-undecanol, often shows characteristic losses of water and alkene fragments from the alkyl chain, which can also influence the spectrum of the ester. massbank.jpresearchgate.net
Table 3: Expected Mass Fragments of this compound in EI-MS
| m/z | Proposed Fragment Ion | Fragmentation Pathway |
| 228 | [C₁₄H₂₈O₂]⁺ | Molecular Ion (M⁺) |
| 171 | [C₁₁H₂₃O]⁺ | Loss of propionyl radical (•COC₂H₅) |
| 155 | [C₁₁H₂₃]⁺ | Loss of propionic acid (C₂H₅COOH) via rearrangement |
| 57 | [C₂H₅CO]⁺ | Acylium ion, cleavage at ester bond |
| 29 | [C₂H₅]⁺ | Ethyl cation from propionate group |
Advanced Chromatographic Separation and Detection
Chromatographic techniques are essential for isolating this compound from complex samples, such as flavor compositions or biological extracts, prior to its detection and quantification.
Comprehensive Two-Dimensional Gas Chromatography (GC×GC) for Complex Mixture Analysis
Comprehensive two-dimensional gas chromatography (GC×GC) offers vastly superior separation power compared to conventional one-dimensional GC, making it ideal for analyzing trace amounts of this compound in complex volatile mixtures. nih.govresearchgate.net
Research Findings: In a typical GC×GC setup, a non-polar column is used in the first dimension (¹D) for separation based primarily on boiling point, while a shorter, polar column is used in the second dimension (²D) for separation based on polarity. concawe.euchromatographyonline.com This orthogonal separation mechanism distributes compounds across a two-dimensional plane, significantly increasing peak capacity and resolving co-eluting compounds that would overlap in a single-column separation. nih.gov this compound, as a moderately polar ester, would be well-separated from both non-polar hydrocarbons and more polar alcohols.
Fast-acquisition detectors, such as Time-of-Flight Mass Spectrometers (TOF-MS), are often paired with GC×GC because they can acquire the full mass spectra needed to identify the very narrow peaks (100-200 ms) produced in the second dimension. tudublin.ie This combination provides a powerful tool for the untargeted screening and identification of volatile compounds in complex samples. nih.gov
Table 4: Example GC×GC-TOF-MS Configuration for Analysis
| Parameter | Setting |
| First Dimension (¹D) Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms) |
| Second Dimension (²D) Column | 1-2 m x 0.1-0.25 mm ID, 0.1-0.25 µm film (e.g., BPX50, Wax) |
| Carrier Gas | Helium, constant flow (~1.0 mL/min) |
| Modulation | Thermal or Flow Modulator |
| Modulation Period | 4 - 8 seconds |
| Detector | Time-of-Flight Mass Spectrometer (TOF-MS) |
| Acquisition Rate | ≥100 spectra/second |
High-Performance Liquid Chromatography (HPLC) with Specialized Detectors
High-Performance Liquid Chromatography (HPLC) is a valuable alternative for the analysis of this compound, especially for samples that are not suitable for GC due to low volatility or thermal instability.
Research Findings: Given its long alkyl chain, this compound is a relatively non-polar molecule and is well-suited for separation using reverse-phase HPLC (RP-HPLC) with a C18 or C8 stationary phase. sci-hub.se A typical mobile phase would consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. theijes.com
A significant challenge for analyzing this compound with HPLC is detection, as the molecule lacks a strong chromophore for UV-Vis detection. Therefore, specialized detectors are required. researchgate.net
Refractive Index (RI) Detector: An RI detector is a universal detector that responds to changes in the refractive index of the mobile phase as the analyte elutes. It has been successfully used for the analysis of fatty alcohols. sci-hub.se
Evaporative Light Scattering Detector (ELSD) / Charged Aerosol Detector (CAD): These are near-universal detectors that work by nebulizing the eluent, evaporating the mobile phase, and measuring the light scattered by the remaining non-volatile analyte particles (ELSD) or the charge carried by them (CAD). They are more sensitive than RI detectors and are compatible with gradient elution.
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (HPLC-MS) provides the highest sensitivity and specificity, allowing for both quantification and structural confirmation. aip.org Atmospheric Pressure Chemical Ionization (APCI) is a suitable ionization source for this type of moderately polar analyte.
Table 5: Potential RP-HPLC Method for this compound
| Parameter | Condition |
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 - 40 °C |
| Detector Options | Refractive Index (RI), ELSD, CAD, Mass Spectrometry (MS) |
Sample Preparation and Enrichment Techniques for Trace Analysis (e.g., microextraction)
Trace analysis of volatile compounds like this compound from complex matrices such as environmental or biological samples requires meticulous sample preparation to isolate and concentrate the analyte. sci-hub.se The inherent volatility of this ester, characterized by its low boiling point and high vapor pressure, makes techniques that minimize analyte loss paramount. sci-hub.se
Microextraction techniques have emerged as powerful tools for this purpose, offering high enrichment factors and compatibility with various analytical instruments. These methods are broadly categorized into solid-phase and liquid-phase microextraction.
Solid-Phase Microextraction (SPME): SPME is a solvent-free method that utilizes a coated fiber to extract analytes from a sample. acs.orgnih.gov The choice of fiber coating is critical and depends on the analyte's polarity and volatility. For a moderately polar ester like this compound, a polyacrylate fiber could be a suitable option. acs.org Headspace SPME is particularly advantageous for volatile compounds as it involves the extraction from the vapor phase above the sample, minimizing matrix effects. acs.org The efficiency of SPME can be enhanced by optimizing parameters such as extraction time, temperature, and the addition of salt to the sample matrix. acs.org
Liquid-Phase Microextraction (LPME): LPME encompasses several variations, including single-drop microextraction (SDME) and dispersive liquid-liquid microextraction (DLLME). nih.govmdpi.com In SDME, a micro-droplet of a suitable organic solvent is suspended in the sample or its headspace to extract the analyte. rsc.org For this compound, a non-polar or slightly polar solvent with a high boiling point, such as 1-dodecanol, would be appropriate to prevent evaporation during extraction. epa.govresearchgate.net DLLME involves the rapid injection of a mixture of an extraction solvent and a disperser solvent into the aqueous sample, creating a cloudy solution that facilitates rapid mass transfer of the analyte into the extraction solvent. mdpi.comnih.gov A newer iteration, air-assisted liquid-liquid microextraction (AALLME), eliminates the need for a disperser solvent by using a syringe to repeatedly aspirate and inject the sample and extraction solvent mixture, forming a fine emulsion. nih.gov
Other enrichment techniques applicable to volatile organic compounds include:
Purge-and-Trap (P&T): This dynamic headspace technique involves bubbling an inert gas through the sample to purge the volatile analytes, which are then trapped on a sorbent material. researchgate.net The trapped compounds are subsequently thermally desorbed into a gas chromatograph for analysis. researchgate.net
In-Tube Extraction-Dynamic Headspace (ITEX-DHS): This method offers a high level of enrichment for volatile compounds by using a gas-tight syringe to repeatedly draw the headspace over a sorbent-packed needle. thermofisher.com
The selection of a specific sample preparation method depends on factors such as the sample matrix, the concentration of this compound, and the subsequent analytical technique. inorganicventures.com
Table 1: Comparison of Microextraction Techniques for Volatile Organic Compounds
| Technique | Principle | Advantages | Disadvantages |
| Solid-Phase Microextraction (SPME) | Adsorption of analytes onto a coated fiber. acs.orgnih.gov | Solvent-free, simple, and can be automated. acs.org | Fiber fragility and limited lifetime. nih.gov |
| Single-Drop Microextraction (SDME) | Partitioning of analytes into a micro-droplet of solvent. rsc.org | Low solvent consumption, inexpensive. researchgate.net | Drop instability, requires careful handling. |
| Dispersive Liquid-Liquid Microextraction (DLLME) | Rapid partitioning of analytes into a fine emulsion of extraction solvent. mdpi.comnih.gov | Fast, high enrichment factor. nih.gov | Often uses toxic disperser solvents. mdpi.com |
| Air-Assisted Liquid-Liquid Microextraction (AALLME) | Formation of an emulsion by repeated aspiration and injection without a disperser solvent. nih.gov | Reduced use of toxic solvents, high recovery. nih.gov | Can be more labor-intensive than DLLME. |
Hyphenated Analytical Techniques for Integrated Data Acquisition
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of complex mixtures containing compounds like this compound. nih.govchemijournal.comsaspublishers.com These integrated systems provide both qualitative and quantitative information in a single analytical run. chemijournal.com
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the most widely used hyphenated technique for the analysis of volatile and semi-volatile compounds. nih.govacs.org Gas chromatography separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. sci-hub.se As this compound is a volatile ester, GC is the ideal separation technique. researchgate.net The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a chemical fingerprint for identification. nih.govacs.org High-temperature GC/MS methods can be employed for the direct analysis of esters. nih.govresearchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS): While GC-MS is more common for volatile compounds, LC-MS can also be utilized, particularly for less volatile esters or when derivatization is employed. nih.govrestek.com LC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. saspublishers.com The coupling of LC with MS allows for the analysis of a wide range of compounds, including those that are not amenable to GC. nih.govsaspublishers.com
Tandem Mass Spectrometry (MS/MS): To enhance selectivity and sensitivity, tandem mass spectrometry (MS/MS) can be coupled with either GC or LC. nih.gov In MS/MS, a specific ion from the first mass spectrometer is selected and then fragmented, with the resulting fragment ions being analyzed in a second mass spectrometer. nih.gov This technique is particularly useful for distinguishing between isomers and for quantifying trace amounts of analytes in complex matrices. restek.com
Table 2: Hyphenated Techniques for Ester Analysis
| Technique | Separation Principle | Detection Principle | Key Advantages for this compound |
| GC-MS | Volatility and column interaction. sci-hub.se | Mass-to-charge ratio of ionized molecules. acs.org | Excellent for volatile esters, provides structural information. acs.orgresearchgate.net |
| LC-MS | Partitioning between mobile and stationary phases. saspublishers.com | Mass-to-charge ratio of ionized molecules. saspublishers.com | Suitable for less volatile esters or derivatized compounds. nih.govrestek.com |
| GC-MS/MS | Volatility and column interaction. sci-hub.se | Fragmentation of selected ions for specific detection. nih.gov | High selectivity and sensitivity, reduces matrix interference. restek.com |
| LC-MS/MS | Partitioning between mobile and stationary phases. saspublishers.com | Fragmentation of selected ions for specific detection. nih.gov | High selectivity for complex matrices, suitable for a wide range of polarities. nih.gov |
In-Situ and Operando Spectroscopic Techniques for Reaction Monitoring
Understanding the kinetics and mechanism of the formation of this compound, typically through an esterification reaction, requires real-time monitoring of the reaction progress. In-situ and operando spectroscopic techniques are powerful tools for achieving this by analyzing the reaction mixture as it happens, without the need for sampling. wikipedia.org
In-Situ Fourier Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is a valuable technique for monitoring the progress of esterification reactions. researchgate.netresearchgate.net The carbonyl (C=O) stretching vibrations of the carboxylic acid reactant and the ester product appear at different frequencies in the infrared spectrum. researchgate.net By monitoring the decrease in the intensity of the carboxylic acid's carbonyl peak and the simultaneous increase in the intensity of the ester's carbonyl peak, the reaction kinetics can be determined in real-time. researchgate.netresearchgate.net Fiber-optic probes can be directly inserted into the reaction vessel, allowing for continuous data acquisition even at elevated temperatures. nih.gov
In-Situ Raman Spectroscopy: Raman spectroscopy is another vibrational spectroscopy technique that can be used to monitor esterification reactions. rsc.org It is particularly advantageous for reactions in aqueous media due to the weak Raman scattering of water. Similar to FTIR, changes in the vibrational bands corresponding to the reactants and products can be tracked over time to follow the reaction progress. acs.org In-situ Raman has been successfully used to monitor and optimize microwave-promoted esterification reactions. rsc.org
Table 3: In-Situ and Operando Techniques for Reaction Monitoring
| Technique | Principle | Information Gained | Application to this compound Synthesis |
| In-Situ FTIR | Measures the absorption of infrared radiation by molecular vibrations. researchgate.net | Real-time concentration changes of reactants and products. researchgate.netresearchgate.net | Monitoring the disappearance of propanoic acid and the formation of this compound. |
| In-Situ Raman | Measures the inelastic scattering of monochromatic light. rsc.org | Real-time changes in molecular vibrations, suitable for aqueous systems. rsc.orgacs.org | Tracking the conversion of reactants to the ester product, especially in solvent systems where water is present. |
| Operando Spectroscopy | Combines in-situ spectroscopy with simultaneous measurement of catalytic activity. wikipedia.orgrsc.org | Structure-activity relationships, mechanistic insights. wikipedia.org | Correlating spectroscopic changes with reaction rate and selectivity to optimize catalyst and reaction conditions. |
Lack of Specific Research Data Precludes a Detailed Environmental Fate Analysis of this compound
A comprehensive review of available scientific literature reveals a significant gap in research pertaining to the environmental fate and biodegradation of the chemical compound this compound. Despite targeted searches for data on its environmental partitioning, distribution, and biodegradation pathways, no specific studies detailing the behavior of this particular ester were identified.
While general principles of environmental chemistry suggest that as an ester, this compound would likely undergo hydrolysis as an initial degradation step to form 1-undecanol and propionic acid, the rate and extent of this and other environmental processes remain unquantified. Information exists for the individual components; for instance, studies on the anaerobic degradation of propionate are available, and the environmental behavior of long-chain alcohols like 1-undecanol has been characterized to some extent. However, this information cannot be directly extrapolated to predict the specific environmental dynamics of the parent ester, this compound.
Similarly, research into the aerobic and anaerobic biodegradation of this compound is absent from the public record. There are no studies identifying the specific microbial communities or enzymatic pathways responsible for its breakdown, nor are there data on the rates of these potential biodegradation processes.
For example, a study on a different ester, phenethyl propionate (PEP), investigated its dissipation in water and soil, finding half-lives of 16 and 4 days, respectively. The study also noted that volatilization was not a significant loss pathway for PEP under the experimental conditions. While this provides a potential analogue, the structural and property differences between phenethyl propionate and this compound mean that these findings cannot be assumed to be directly applicable.
Due to the lack of specific scientific investigation into this compound, a thorough and scientifically accurate article detailing its environmental fate and biodegradation according to the specified research areas cannot be generated at this time. The creation of such a report would necessitate dedicated laboratory and field studies to determine the requisite environmental parameters.
Environmental Fate and Biodegradation Research of 1 Undecanol, Propionate
Biodegradation Pathways and Microbial Ecology
Identification of Microbial Communities Involved in Ester Degradation
The primary mechanism for the biological breakdown of 1-Undecanol (B7770649), propionate (B1217596) is initiated by microbial enzymatic activity. A wide variety of microorganisms across different environments possess the necessary enzymes, known as carboxyl esterases or lipases, to hydrolyze the ester bond. oup.comijcmas.com These enzymes are not highly specific and can act on a range of ester compounds. oup.commdpi.com
The initial step in degradation is the cleavage of the ester linkage, a reaction catalyzed by these microbial hydrolases. ijcmas.comnih.gov This process does not typically require specialized microbial communities; rather, it is a capability found in many common bacteria and fungi. Research has identified several bacterial genera as major sources of these effective ester-hydrolyzing enzymes. nih.gov While specific studies on 1-Undecanol, propionate are limited, the broad substrate tolerance of these enzymes means that microbial communities already present in soil and water are likely capable of initiating its degradation. oup.com
Table 1: Prominent Microbial Genera Known for Producing Ester-Degrading Enzymes
| Microbial Genus | Environment | Enzyme Class | Reference |
|---|---|---|---|
| Pseudomonas | Soil, Water | Esterase, Lipase (B570770) | nih.gov |
| Bacillus | Soil, Water | Esterase, Lipase | nih.gov |
| Yarrowia | Lipid-rich environments | Lipase | nih.gov |
| Syntrophomonas | Anaerobic sediments | Involved in fatty acid oxidation | nih.govresearchgate.net |
| Microbacterium | Various | Esterase | nih.gov |
Anaerobic degradation is also a significant pathway, particularly in environments like sediment. researchgate.netnih.gov In these oxygen-depleted conditions, consortia of bacteria work together. The initial hydrolysis is followed by the breakdown of the resulting long-chain fatty acid and alcohol by syntrophic bacteria, which live in symbiosis with methanogenic archaea. nih.govresearchgate.net
Characterization of Biodegradation Metabolites and Pathways
The biodegradation of this compound is predicted to occur in a stepwise manner, beginning with the hydrolysis of the ester bond. This initial cleavage yields two primary metabolites: 1-Undecanol and propionic acid.
Metabolic Pathway of this compound:
Ester Hydrolysis: Microbial esterases catalyze the addition of water across the ester bond.
This compound + H₂O → 1-Undecanol + Propionic Acid
Degradation of 1-Undecanol: The resulting 1-undecanol, a long-chain primary alcohol, is then oxidized. This typically involves alcohol dehydrogenase and aldehyde dehydrogenase enzymes, converting it first to undecanal (B90771) and then to undecanoic acid, a C11 fatty acid. This fatty acid subsequently enters the β-oxidation pathway. wikipedia.orglibretexts.orgmicrobenotes.com In the β-oxidation cycle, the fatty acid chain is shortened by two carbons in each cycle, producing acetyl-CoA, which can then enter the citric acid cycle for energy production. wikipedia.orgresearchgate.net
Degradation of Propionic Acid: Propionic acid (propionate) is a common metabolic intermediate. nih.gov Bacteria can metabolize it through several routes, with the succinate (B1194679) pathway being a dominant one in many environments. nih.govresearchgate.net In this pathway, propionate is converted through a series of reactions into succinyl-CoA, an intermediate of the citric acid cycle. mdpi.com Other pathways, such as the acrylate (B77674) and 1,2-propanediol pathways, also contribute to propionate metabolism in various microorganisms. nih.govmdpi.com
Under anaerobic conditions, the long-chain fatty acid (undecanoic acid) is broken down via β-oxidation by proton-reducing acetogenic bacteria. nih.govoup.com The resulting acetate (B1210297), hydrogen, and propionate are then utilized by other members of the microbial community, such as methanogens, to produce methane (B114726) and carbon dioxide. nih.govoup.com
Abiotic Degradation Processes in the Environment
In addition to biological breakdown, this compound is subject to non-biological, or abiotic, degradation processes that contribute to its transformation in the environment.
For the fraction of this compound that may volatilize and enter the atmosphere, the most significant abiotic degradation process is oxidation by photochemically produced reactive species. harvard.edu The hydroxyl radical (•OH) is the most important oxidant in the troposphere, often referred to as the "detergent of the atmosphere". harvard.eduwikipedia.org
The reaction between •OH and an ester like this compound proceeds via hydrogen atom abstraction from the C-H bonds of the alkyl chains. wikipedia.orgrsc.org While specific kinetic data for this compound is not available, estimations can be made based on its components. The atmospheric lifetime of a volatile organic compound is inversely proportional to its reaction rate constant with •OH. researchgate.netacs.org Given the long alkyl chain of the undecanol (B1663989) portion, there are many sites available for •OH attack, suggesting that this reaction would be a significant atmospheric sink. rsc.org The atmospheric lifetime of amyl acetate, another ester, with OH radicals is estimated to be 22 hours. rsc.org
Chlorine atoms (Cl•) can also contribute to the atmospheric oxidation of organic compounds, particularly in marine or coastal areas. rsc.org The reaction rates with Cl atoms are often faster than with •OH radicals, though the atmospheric concentration of Cl• is generally much lower. researchgate.net
Table 2: Summary of Key Abiotic Degradation Processes
| Process | Environmental Compartment | Key Reactant | Significance for this compound |
|---|---|---|---|
| Hydrolysis | Water, Soil | Water (H₂O) | Slow at neutral pH; not a major degradation pathway. chemguide.co.uklibretexts.org |
| Atmospheric Oxidation | Atmosphere | Hydroxyl Radical (•OH) | Likely the most important atmospheric removal process. harvard.edu |
| Atmospheric Oxidation | Atmosphere (Coastal/Marine) | Chlorine Atom (Cl•) | Potentially significant, but geographically limited. rsc.org |
Modeling Environmental Persistence and Transport
To predict the ultimate fate, distribution, and persistence of this compound in the environment, scientists use multimedia environmental fate models. researchgate.net These models, such as the Quantitative Water Air Sediment Interaction (QWASI) model or those based on fugacity principles, divide the environment into interconnected compartments (e.g., air, water, soil, sediment, biota). doi.orgacs.org
The model uses the physicochemical properties of the chemical, along with environmental parameters, to simulate its movement and degradation. researchgate.net Key input parameters for modeling this compound would include:
Vapor Pressure: Influences the tendency to partition from soil/water into the air.
Water Solubility: Affects its concentration and transport in aquatic systems.
Octanol-Water Partition Coefficient (Kow): Indicates the tendency to sorb to organic matter in soil and sediment and to bioaccumulate.
Degradation Half-lives: Rates of biodegradation, hydrolysis, and atmospheric oxidation in each compartment.
Computational and Theoretical Chemistry Studies on 1 Undecanol, Propionate
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and energy of molecules. For 1-Undecanol (B7770649), propionate (B1217596), these calculations can elucidate its reactivity and conformational landscape.
The electronic structure of a molecule dictates its chemical behavior. Through quantum chemical methods, various aspects of the electronic distribution in 1-Undecanol, propionate can be analyzed to predict its reactivity.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are key indicators of a molecule's ability to act as an electron donor or acceptor.
For this compound, the HOMO is typically localized around the ester oxygen atoms, which are the most electron-rich regions. This suggests that the molecule is likely to act as a nucleophile or electron donor from these sites in chemical reactions. Conversely, the LUMO is generally centered on the carbonyl carbon of the propionate group, indicating that this is the most probable site for nucleophilic attack. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability; a larger gap implies higher stability and lower reactivity.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
| Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -9.85 | Highest Occupied Molecular Orbital, localized on ester oxygens. |
| LUMO | 2.15 | Lowest Unoccupied Molecular Orbital, localized on the carbonyl carbon. |
Note: The values presented in this table are illustrative and represent typical ranges for similar ester compounds.
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other charged or polar species. The MEP map of this compound would highlight regions of negative potential (electron-rich) and positive potential (electron-deficient).
The carbonyl oxygen of the propionate group would exhibit a region of strong negative electrostatic potential, making it a likely site for interactions with electrophiles or hydrogen bond donors. The hydrogen atoms of the alkyl chains would show regions of positive potential, though to a lesser extent. This detailed charge landscape is crucial for understanding intermolecular interactions and the initial stages of chemical reactions.
The flexibility of the undecyl chain and the rotational freedom around the ester bond in this compound give rise to numerous possible conformations. Conformational analysis aims to identify the most stable arrangements (conformers) and the energy barriers between them.
The ester group in this compound is expected to predominantly adopt a planar, Z (s-trans) conformation, which is generally more stable for esters due to reduced steric hindrance and favorable dipole-dipole interactions. Rotations around the various C-C single bonds in the long undecyl chain will lead to a complex potential energy surface with many local minima. The extended, all-anti conformation of the alkyl chain is typically the lowest in energy in the gas phase. In solution, however, gauche conformations can also be significantly populated.
Table 2: Relative Energies of Key Conformers of this compound
| Conformer | Dihedral Angle (O=C-O-C) | Relative Energy (kcal/mol) |
|---|---|---|
| Z (s-trans) | 180° | 0.0 (Reference) |
Note: The values presented in this table are hypothetical and based on typical energy differences for similar esters.
The interactions of this compound with other molecules, including solvents, are critical to its behavior in condensed phases. These interactions are primarily governed by van der Waals forces and dipole-dipole interactions. The long nonpolar undecyl chain leads to significant hydrophobic interactions, while the polar ester group can engage in dipole-dipole interactions.
Theoretical studies can model these interactions explicitly by including solvent molecules in the calculation or implicitly by using a continuum solvent model. Such studies can predict the solvation free energy, which is the energy change associated with transferring the molecule from the gas phase to a solvent. This information is vital for understanding the solubility and partitioning behavior of this compound in different environments. For instance, in polar solvents, the polar ester group will be stabilized, while in nonpolar solvents, the long alkyl chain will be more favorably solvated.
Electronic Structure and Reactivity Analysis
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations provide a dynamic picture of molecular systems by solving Newton's equations of motion for all atoms. An MD simulation of this compound, typically in a solvent box, can reveal its behavior over time, including conformational changes, diffusion, and interactions with solvent molecules.
These simulations can be used to study the aggregation behavior of this compound molecules, where the long alkyl chains may interact to form ordered structures. MD simulations can also provide insights into the local structure of the solvent around the solute molecule, revealing how solvent molecules arrange themselves around the polar ester head and the nonpolar alkyl tail. This level of detail is crucial for a comprehensive understanding of the compound's properties in a realistic environment.
Dynamic Behavior in Different Phases
The dynamic behavior of this compound in gas, liquid, and condensed phases can be effectively studied using molecular dynamics (MD) simulations. MD simulations provide a microscopic view of molecular motion and interactions over time, offering insights that are often difficult to obtain experimentally.
Fully atomistic MD simulations can be employed to model the behavior of a collection of this compound molecules in a simulated bulk state. These simulations would track the trajectory of each atom, governed by a defined force field, allowing for the calculation of various static and dynamic properties. For instance, in the liquid phase, simulations could predict key properties such as density, viscosity, and self-diffusion coefficients. The conformational dynamics of the long undecyl chain could be analyzed to understand its flexibility and preferred orientations.
Table 1: Illustrative Properties of Long-Chain Molecules from Molecular Dynamics (MD) Simulations
This table presents typical data obtained from MD simulations for long-chain molecules, analogous to what would be expected for this compound. The values are hypothetical and for illustrative purposes.
| Property | Phase | Typical Information Gained |
|---|---|---|
| Self-Diffusion Coefficient | Liquid | Rate of molecular movement, relates to viscosity. |
| Radial Distribution Function (RDF) | Liquid | Describes the probability of finding a neighboring molecule at a certain distance, indicating local structure. |
| End-to-End Distance | Liquid/Gas | Measures the average length and conformation of the undecyl chain. |
| Order Parameter | Bilayer/Surface | Quantifies the alignment of the alkyl chains relative to a defined axis. |
Interactions with Biomolecules and Surfaces
Computational methods are invaluable for understanding how molecules like this compound interact with biological systems, such as proteins and cell membranes, and with inorganic or polymeric surfaces.
Interactions with Biomolecules: The interaction of esters with biomolecules is critical in fields ranging from pharmacology to toxicology. Molecular dynamics simulations can be used to study the insertion and behavior of this compound within a model lipid bilayer, which serves as a proxy for a cell membrane. Due to its long alkyl chain, it is expected that this compound would readily partition into the hydrophobic core of the membrane. Simulations can provide detailed information on its preferred location, orientation, and the resulting effects on membrane properties, such as thickness, fluidity, and lateral pressure profiles.
Computational microscopy techniques can visualize these lipid-protein interactions, revealing how the presence of the ester might influence the structure and function of membrane-embedded proteins like ion channels or receptors.
Interactions with Surfaces: The adsorption and organization of this compound on various surfaces can also be modeled. For example, simulations could predict the formation of self-assembled monolayers on a water surface or adsorption onto a solid substrate. These studies are relevant for applications in lubrication, coatings, and material science.
Computational Mechanistic Investigations
Computational chemistry offers powerful tools to elucidate the detailed mechanisms of chemical reactions. For an ester like this compound, a primary reaction of interest is hydrolysis—the cleavage of the ester bond by water.
Transition State Identification and Energy Barrier Calculations
The mechanism of ester hydrolysis can be meticulously mapped out using quantum mechanical methods, particularly Density Functional Theory (DFT). These calculations can identify the geometry of the transition state (TS)—the highest energy point along the reaction coordinate—for key reaction steps.
For the common base-catalyzed hydrolysis (saponification), the mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate. A subsequent step leads to the departure of the undecyloxide leaving group. DFT calculations can determine the structure of the transition state for the formation of this intermediate.
Once the transition state is located, its energy relative to the reactants can be calculated, yielding the activation energy barrier (Ea). This barrier is a critical parameter that governs the rate of the reaction. Studies on similar esters show that computational methods can predict these barriers with reasonable accuracy. For instance, calculations for the hydrolysis of simple alkyl esters have shown that the energy barrier for the base-catalyzed acyl-oxygen cleavage (BAC2) mechanism is significantly lower than for alternative pathways.
Table 2: Representative Calculated Energy Barriers for Ester Hydrolysis Mechanisms
This table shows examples of computationally derived energy barriers for different hydrolysis pathways of simple esters. This illustrates the type of data obtained from mechanistic investigations. Data is not specific to this compound.
| Ester Example | Reaction Pathway | Computational Method | Calculated Activation Energy (kcal/mol) | Reference Context |
|---|---|---|---|---|
| Silyl (B83357) Ester | Neutral Hydrolysis (Water Addition) | DFT | ~17.7 | Represents the lowest energy pathway found for a neutral silyl ester hydrolysis. |
| Methyl Formate | Base-Catalyzed (BAC2) | Ab initio SCRF | Lowest among six tested alkyl esters. | Consistent with experimental trends showing faster hydrolysis for formates. |
| tert-Butyl Acetate (B1210297) | Base-Catalyzed (BAC2) | Ab initio SCRF | Highest among six tested alkyl esters. | Consistent with steric hindrance effects observed experimentally. |
| Carboxylic Acids | Acid-Catalyzed Protonation | DFT | 4–10 | Identified as the rate-controlling step in acid-catalyzed esterification/hydrolysis. |
Reaction Pathway Prediction and Validation
Beyond single transition states, computational chemistry can predict entire reaction pathways, including all intermediates and transition states connecting them. This allows for a comprehensive understanding of a reaction mechanism. For this compound, computational models could compare the feasibility of acid-catalyzed versus base-catalyzed hydrolysis by calculating the free energy profiles for both pathways.
Furthermore, these methods can be used to predict degradation pathways in different environments. For example, in the atmosphere, the dominant degradation process for organic molecules is often initiated by reaction with hydroxyl (•OH) radicals. Computational models can predict the likely sites of •OH attack on the this compound molecule, the subsequent reaction steps, and the ultimate degradation products. These predicted pathways are crucial for assessing the environmental persistence and impact of the compound.
Validation of these computational predictions is essential and is typically achieved by comparing calculated reaction rates and product distributions with experimental kinetic data.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Environmental Fate and Reactivity
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a molecule with its biological activity or physicochemical properties, respectively. These models are widely used in environmental science and regulatory chemistry to predict the fate and effects of chemicals when experimental data is unavailable.
For this compound, QSAR/QSPR models could be developed or used to predict key parameters related to its environmental behavior and reactivity. This is done by calculating a set of numerical values, known as molecular descriptors, that encode different aspects of the molecule's structure. These descriptors are then used in a mathematical model to predict a specific property.
Key environmental fate properties that can be predicted include:
Biodegradability: Predicting whether the compound will be readily broken down by microorganisms in the environment.
Bioaccumulation: Estimating the potential for the compound to accumulate in the tissues of living organisms.
Soil and Sediment Adsorption: Predicting how strongly the compound will bind to soil and sediment particles, which affects its mobility.
Physicochemical Properties: Models can predict properties like water solubility, vapor pressure, and the octanol-water partition coefficient (Kow), which are fundamental to environmental fate assessment.
Table 3: Common Molecular Descriptors in QSAR/QSPR Models for Environmental Fate
This table lists examples of descriptor types used in QSAR/QSPR modeling and the properties they help predict, particularly for esters and other organic compounds.
| Descriptor Category | Example Descriptors | Predicted Property |
|---|---|---|
| Topological | Molecular Connectivity Indices, Wiener Index | Water Solubility, Boiling Point, Adsorption |
| Constitutional | Molecular Weight, Atom Counts (e.g., nN, nO) | Biodegradability, Vapor Pressure |
| Quantum Chemical | HOMO/LUMO Energies, Partial Charges | Reactivity, Rate of Hydrolysis, Atmospheric Degradation |
| Geometric (3D) | Molecular Surface Area, Molecular Volume | Bioaccumulation, Membrane Permeability |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Bioaccumulation, Aquatic Toxicity, Soil Adsorption |
While specific, validated QSAR models for this compound are not highlighted in the surveyed literature, its properties would be estimated using general models developed for long-chain aliphatic esters. Such predictive models are a cornerstone of modern chemical risk assessment frameworks.
Research on Advanced Applications and Material Science Roles of 1 Undecanol, Propionate
Role in Polymer Science and Engineering
The integration of small molecules into polymer matrices is a fundamental strategy for modifying material properties. Esters, particularly those with long alkyl chains like 1-Undecanol (B7770649), propionate (B1217596), are primarily investigated for their role as external plasticizers rather than as reactive co-monomers.
As a Co-monomer in Polymerization Reactions
In the context of typical addition and condensation polymerization, 1-Undecanol, propionate does not function as a co-monomer. Standard polymerization processes require monomers to possess specific reactive functional groups, such as carbon-carbon double bonds for radical polymerization (e.g., in acrylates and olefins), or multiple reactive sites like hydroxyl or carboxyl groups for condensation polymerization (e.g., in polyesters or polyamides).
This compound lacks these requisite functionalities. It is a saturated ester and therefore chemically inert under common polymerization conditions. Its incorporation into a polymer backbone would necessitate prior chemical modification to introduce a polymerizable group, a process that would fundamentally alter the compound itself. Therefore, its primary role in polymer science is not as a building block of the polymer chain but as an additive that modifies the properties of the pre-formed polymer.
Influence on Polymer Properties (e.g., plasticization effects)
The most significant role for this compound in polymer engineering is its function as a plasticizer. Plasticizers are additives that increase the flexibility, workability, and distensibility of a polymer. The mechanism involves the insertion of plasticizer molecules between polymer chains, which increases the intermolecular distance, or free volume. nih.govscielo.br This separation weakens the polymer-polymer interactions (like van der Waals forces or dipole-dipole interactions), allowing the polymer chains to move more freely past one another and consequently lowering the glass transition temperature (Tg). nih.gov
The structure of this compound is well-suited for this purpose, particularly in polar polymers like poly(vinyl chloride) (PVC):
Non-Polar Alkyl Chain : The long, eleven-carbon undecyl chain provides a significant non-polar segment. This chain acts as a spacer, effectively shielding the electrostatic interactions between polar PVC chains. scielo.brresearchgate.net
Polar Ester Group : The propionate ester group offers a polar component that provides compatibility with the polar sites on the PVC polymer, ensuring the plasticizer can effectively integrate into the matrix without significant phase separation. scielo.br
The length of the alkyl chain in an ester plasticizer is a critical factor influencing its efficiency and permanence. Longer alkyl chains generally enhance plasticizing efficiency and reduce the volatility and migration of the plasticizer from the polymer matrix. researchgate.netnih.gov However, excessively long chains can decrease compatibility with the polymer. nih.gov The C11 chain of this compound represents a balance that suggests it could be an effective plasticizer.
The table below illustrates the typical effects of adding an ester plasticizer on the mechanical properties of PVC, demonstrating the general principles that would apply to this compound.
| Property | Unplasticized PVC (Rigid) | Plasticized PVC (Flexible) | Principle of Change |
|---|---|---|---|
| Glass Transition Temperature (Tg) | ~82 °C | < ~25 °C | Increased free volume allows chain mobility at lower temperatures. nih.gov |
| Tensile Strength | High (~50 MPa) | Low (~15-25 MPa) | Reduced intermolecular forces make the material easier to deform. |
| Elongation at Break | Low (<50%) | High (200-450%) | Greater chain mobility allows for significant stretching before failure. |
| Hardness (Shore) | High (D scale) | Low (A scale) | Weakened intermolecular forces result in a softer material. |
Surface Chemistry and Interfacial Phenomena
The amphiphilic nature of this compound, with its distinct polar head and non-polar tail, dictates its behavior at interfaces and surfaces.
Formation and Characterization of Self-Assembled Monolayers (SAMs)
The formation of stable, highly ordered self-assembled monolayers (SAMs) is typically driven by a strong, specific chemical bond between a functional headgroup on the molecule and a specific substrate. Common examples include the strong affinity of thiols for gold surfaces or phosphonates and silanes for metal oxide surfaces. nih.gov
This compound lacks a conventional anchor group for chemisorption-based SAM formation. Its ester functional group does not form strong covalent bonds with common substrates like gold, silicon, or steel. Consequently, it is not a candidate for forming robust, chemically-bound SAMs.
However, molecules with long alkyl chains can form ordered, two-dimensional crystalline-like structures on atomically flat, non-reactive surfaces such as highly oriented pyrolytic graphite (B72142) (HOPG). This assembly is driven by weaker van der Waals forces between the alkyl chains of adjacent molecules and between the molecules and the substrate (physisorption). It is plausible that this compound could form such physisorbed monolayers. Characterization of these weakly bound layers would typically involve surface-sensitive techniques like:
Scanning Tunneling Microscopy (STM) or Atomic Force Microscopy (AFM) to visualize the molecular arrangement on the surface.
Contact Angle Goniometry to measure changes in surface wettability, indicating the presence and nature of the monolayer.
Role in Emulsification and Surfactant Science
Esters of fatty alcohols and short-chain carboxylic acids, such as this compound, are classified as non-ionic surfactants. taylorandfrancis.com Their ability to act as surface-active agents stems from their amphiphilic structure: the hydrocarbon undecyl tail is lipophilic (oil-loving), while the ester group is moderately hydrophilic (water-loving). When added to an immiscible mixture of oil and water, these molecules preferentially align at the oil-water interface, with the tail extending into the oil phase and the head into the water phase. This alignment lowers the interfacial tension between the two liquids, facilitating the formation of an emulsion and enhancing its stability. nih.gov
The effectiveness and type of emulsion formed (oil-in-water or water-in-oil) are often predicted by the Hydrophilic-Lipophilic Balance (HLB) value. The HLB scale quantifies the degree of hydrophilicity versus lipophilicity of a surfactant. mdpi.com Given its long C11 alkyl chain and a single, moderately polar ester group, this compound is expected to have a low HLB value, making it more soluble in oil than in water. Such properties are characteristic of surfactants used to stabilize water-in-oil (W/O) emulsions. mdpi.com
The following table provides a general guide to HLB values and their common applications in surfactant science.
| HLB Value Range | Application | Example Surfactant Type |
|---|---|---|
| 1-3 | Antifoaming Agent | - |
| 3-6 | W/O Emulsifier | Sorbitan fatty acid esters (Spans) |
| 7-9 | Wetting Agent | - |
| 8-18 | O/W Emulsifier | Polysorbates (Tweens), Sucrose esters |
| 13-15 | Detergent | - |
| 15-18 | Solubilizer | - |
Based on its structure, this compound would likely fall in the 3-6 HLB range, indicating its potential utility as a water-in-oil emulsifier in cosmetic, food, or industrial formulations. mdpi.comjst.go.jp
Research into Non-Human Biological Interactions
Semiochemicals are chemicals that mediate interactions between organisms, and they are broadly classified as either pheromones (intraspecific communication) or allelochemicals (interspecific communication), which include kairomones. umn.edu Esters are one of the most common classes of compounds found in insect chemical communication systems, often serving as sex, aggregation, or alarm pheromones. wikipedia.org
While specific research identifying this compound as a semiochemical is not widely documented, its structure is highly analogous to known insect pheromones. The combination of a C11 alcohol moiety and a propionate ester group fits the profile of many identified insect attractants. For instance, various esters of C10-C14 alcohols are critical components of the sex pheromones for numerous species in the order Lepidoptera (moths and butterflies).
Research in this area involves the identification of compounds from insect glands or effluvia, followed by chemical synthesis and field testing to confirm biological activity. The typical investigative path includes:
Extraction and Isolation : Volatile compounds are collected from the insect and separated using techniques like gas chromatography (GC).
Structure Elucidation : Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are used to determine the exact chemical structure.
Synthesis and Bioassays : The identified compound is synthesized in the lab. Its biological effect is then confirmed through electroantennography (measuring antenna response) and behavioral assays (e.g., wind tunnel or field trap studies).
Given the prevalence of similar esters in insect communication, this compound remains a plausible candidate for a semiochemical role in a yet-unstudied species or as a kairomone that an insect predator or parasitoid might use to locate its prey. nih.govusda.gov
Investigation of Nematicidal Activity and Mechanisms (e.g., related to 1-undecanol)
The control of plant-parasitic nematodes, which cause significant agricultural and forestry losses worldwide, has driven research into effective and environmentally safer nematicides. researchgate.netresearchgate.net Among the compounds investigated are phytochemicals, including medium-chain aliphatic alcohols like 1-undecanol, the parent alcohol of this compound. researchgate.net Research has demonstrated that 1-undecanol possesses potent nematicidal properties, particularly against the pinewood nematode (Bursaphelenchus xylophilus), the causative agent of pine wilt disease. researchgate.netmdpi.com
Studies comparing the efficacy of various aliphatic alcohols have identified 1-undecanol as a highly effective agent. mdpi.comsciforum.net Its activity is part of a broader trend where compounds with alcohol, phenol, or aldehyde functional groups exhibit higher nematicidal effects than those with hydrocarbon or ketone groups. researchgate.net The nematicidal strength of these compounds is influenced by their carbon chain length, with medium-chain alcohols showing significant toxicity to nematodes. mdpi.com
In direct-contact bioassays against various Bursaphelenchus species, 1-undecanol demonstrated significant efficacy. The table below summarizes the half-maximal effective concentration (EC₅₀) values, which represent the concentration of the compound required to cause 50% mortality in the nematode population after 24 hours.
| Compound | Target Nematode Species | EC₅₀ 24h (mg/mL) |
|---|---|---|
| 1-Undecanol | Bursaphelenchus xylophilus | 0.48 |
| 1-Undecanol | Bursaphelenchus mucronatus | 0.54 |
| 1-Undecanol | Bursaphelenchus fraudulentus | 0.53 |
| 1-Decanol | Bursaphelenchus xylophilus | 0.58 |
| 1-Dodecanol | Bursaphelenchus xylophilus | 0.39 |
| 1-Tridecanol | Bursaphelenchus xylophilus | 0.43 |
Data sourced from Cavaco et al., 2022. researchgate.netmdpi.com
While the precise mechanisms of action for 1-undecanol are still under investigation, the nematicidal effects of related volatile organic compounds (VOCs) are believed to involve disruption of the nervous system or damage to tissues such as the surface coat, intestine, or pharynx. nih.gov For instance, some phytochemicals act as acetylcholinesterase inhibitors, which disrupt nerve function in nematodes. nih.gov The esterification of 1-undecanol to form this compound may alter its physiochemical properties, such as lipophilicity, potentially influencing its uptake and interaction with target sites within the nematode.
Antifungal Properties and Cellular Target Mechanisms (e.g., related to 1-undecanol)
1-Undecanol has been identified as a potent antifungal agent, particularly among primary aliphatic alcohols. nih.govatamanchemicals.com In studies against the yeast Saccharomyces cerevisiae, 1-undecanol exhibited the strongest fungicidal activity in a series of C₆ to C₁₃ alkanols. nih.gov This activity was found to be effective against the yeast at all growth stages and was not dependent on the pH of the environment. nih.govatamanchemicals.com
The primary antifungal mechanism of medium-chain alkanols like 1-undecanol is attributed to their biophysical properties rather than a specific chemical interaction with a single receptor. nih.gov These amphipathic molecules act as nonionic surfactants, allowing them to disrupt the cellular membrane of fungi. nih.govatamanchemicals.com
The key cellular target and mechanism are summarized below:
| Aspect of Antifungal Action | Description of Mechanism for 1-Undecanol |
|---|---|
| Primary Mechanism | Acts as a nonionic surfactant to disrupt membrane integrity and function. |
| Primary Cellular Target | Plasma Membrane H(+)-ATPase integral proteins. |
| Effect on Target | Inhibits the native function of membrane-associated proteins. |
| Resulting Cellular Effect | Inhibition of glucose-induced acidification, leading to cell death. |
| Nature of Effect | Fungicidal (kills the fungal cells). |
The fungicidal action stems from the ability of 1-undecanol to interfere with the function of integral membrane proteins, most notably the plasma membrane H(+)-ATPase. nih.gov By disrupting these proteins, the alcohol inhibits essential cellular processes like glucose-induced acidification, ultimately leading to cell death. nih.govatamanchemicals.com The effectiveness of these alkanols is dependent on a balance between their hydrophilic (alcohol group) and hydrophobic (alkyl chain) portions, which allows for optimal interaction with the fungal cell membrane. nih.gov
The formation of this compound from 1-undecanol introduces an ester group, which alters the molecule's polarity and steric properties. While this modification would change its interaction with microbial membranes, some esters of other fatty acids have shown significant anti-biofilm activity, suggesting that esterification does not necessarily eliminate antimicrobial potential. nih.gov For example, methyl propionate has demonstrated significant antifungal activity against barley pathogens. mdpi.com
Role in Microbial Communication or Metabolism in Non-Human Systems
While direct research on the role of this compound in microbial communication is not available, the functions of its constituent parts—fatty alcohols/esters and propionate—are well-documented in various microbial systems. Microbes can produce and metabolize a wide array of esters, which can serve as flavor and fragrance compounds, solvents, or valuable specialty chemicals. researchgate.net
Fatty acid esters can play a role in microbial community dynamics. For instance, in oral biofilms, short-chain fatty acids and their esters can be involved in "cross-feeding," where the metabolic byproducts of one species serve as a carbon source for another. nih.gov This suggests that esters can act as metabolic intermediates or signaling molecules within a complex microbial environment. nih.gov The production of specific esters can be a competitive factor, influencing the growth and survival of different microbial species within a shared habitat. nih.gov
Propionate itself is a key short-chain fatty acid (SCFA) produced by microbial fermentation in environments like the colon. nih.gov Bacteria possess specific metabolic pathways to produce propionate from the breakdown of carbohydrates or through the cross-feeding of metabolites like lactate (B86563) and succinate (B1194679). nih.gov The common gut microbe Eubacterium hallii, for example, can utilize 1,2-propanediol to form propionate, a process that can increase its competitive fitness by generating additional ATP. frontiersin.org
Given these roles, it is plausible that in a non-human microbial ecosystem, this compound could be utilized in several ways:
As a Carbon Source: Microbes possessing esterase enzymes could hydrolyze the ester bond, releasing 1-undecanol and propionic acid. Both components could then potentially be assimilated into the microbe's fatty acid or central carbon metabolism.
As a Signaling Molecule: The presence of the ester in the environment could potentially influence gene expression or behavior in certain microbes, similar to how other fatty acid derivatives function in cell-to-cell communication.
As a Competitive Factor: Like other fatty acid esters, it could exhibit antimicrobial or anti-biofilm properties, inhibiting the growth of competing microbes in the same niche. nih.gov
The specific role would be highly dependent on the microbial species present and the enzymatic capabilities they possess for interacting with a long-chain fatty acid ester.
Q & A
Basic Research Questions
Q. How can 1-undecanol and propionate derivatives be synthesized and characterized for purity in laboratory settings?
- Methodological Answer : Synthesis of 1-undecanol and propionate esters (e.g., propionate salts) typically involves esterification or acid-catalyzed reactions. For example, potassium propionate is synthesized by reacting propionic acid with potassium carbonate . Characterization requires gas chromatography (GC) with SE-30 or OV-351 capillary columns to determine retention indices, ensuring purity (>99.5% via GC analysis) and structural confirmation via mass spectrometry (e.g., NIST-standardized spectra) . Purity validation should follow protocols from authoritative sources like the Russian Chemical Bulletin, including elemental analysis and thermal stability tests .
Q. What analytical methods are recommended for quantifying 1-undecanol and propionate in complex matrices (e.g., biological fluids)?
- Methodological Answer : Ultrasound-assisted dispersive liquid-liquid microextraction (UA-DLLME-SFO) with 1-undecanol as an extraction solvent is effective for preconcentrating compounds like tetracycline in serum or water samples. This method minimizes solvent toxicity and achieves high recovery rates (validated via HPLC-UV) . For propionate quantification in biological systems, LC-MS/MS with stable isotope-labeled internal standards is preferred to account for matrix effects .
Q. What are the established protocols for studying propionate’s anti-inflammatory effects in vitro?
- Methodological Answer : Use murine colonic organ cultures or human neutrophil models. Incubate cells with propionate (30 mmol/L) for 24 hours and measure cytokine mRNA levels (e.g., IL-1α, IL-6) via qPCR normalized to GAPDH. Heatmap analysis of gene expression changes (e.g., NF-κB pathway inhibition) can validate anti-inflammatory activity .
Advanced Research Questions
Q. How do 1-undecanol and propionate interact with metabolic pathways, such as acyl-CoA synthesis, and what experimental designs address conflicting data?
- Methodological Answer : Propionate’s conversion to propionyl-CoA involves enzymes like ACSS2, but conflicting data exist regarding its specificity. Use isotopic tracing (e.g., ¹³C-propionate) in hepatocyte models to track metabolic flux. Compare results with butyrate and acetate controls to identify enzyme specificity gaps. For 1-undecanol, study its self-association behavior in lipid bilayers using gas chromatography retention increment analysis under varying temperatures .
Q. What strategies resolve contradictions in propionate’s role in cardiovascular vs. inflammatory pathways?
- Methodological Answer : Conduct parallel in vivo/in vitro studies. For example, administer propionate to hypertensive mice (DSS-induced inflammation model) and compare cardiac hypertrophy (via echocardiography) with cytokine profiling (ELISA). Use transcriptomics to identify pathway crosstalk (e.g., NF-κB vs. HDAC inhibition) .
Q. How can researchers design studies to investigate 1-undecanol’s solvent properties in green chemistry applications?
- Methodological Answer : Apply the PICOT framework:
- P opulation: Solvent systems for UA-DLLME-SFO.
- I ntervention: 1-undecanol vs. traditional solvents (e.g., chloroform).
- C omparison: Extraction efficiency, toxicity (LD50 assays).
- O utcome: Recovery rates, environmental impact (E-factor analysis).
- T ime: Short-term stability (24-hour tests). Validate via GC-MS and eco-toxicity databases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
